phenyl N-(3,4-dimethoxyphenethyl)carbamate
Overview
Description
Phenyl N-(3,4-dimethoxyphenethyl)carbamate, also known as C8813, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of carbamate compounds and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthetic routes and chemical properties of compounds related to phenyl N-(3,4-dimethoxyphenethyl)carbamate. For instance, the synthesis of methyl N-phenyl carbamate, a related compound, from dimethyl carbonate and aniline has been studied, providing insights into reaction heat, Gibbs free energy change, and equilibrium constants, which are essential for process scale-up (Tian Hengshui, 2008). Additionally, the non-phosgene method for synthesizing methyl N-phenyl carbamate has been reviewed, highlighting various approaches such as oxidative carbonylation of aniline and aminolysis of dimethyl carbonate (K. Ta, 2013).
Applications in Green Chemistry
Phenyl N-(3,4-dimethoxyphenethyl)carbamate-related research includes exploring greener synthesis methods. For example, a non-phosgene route for synthesizing methyl N-phenyl carbamate under mild conditions from dimethyl carbonate and N,N′-diphenyl urea has been investigated, emphasizing the use of sodium methoxide as a catalyst (Junjie Gao et al., 2007).
Biological Applications
Research has also delved into the biological applications of compounds similar to phenyl N-(3,4-dimethoxyphenethyl)carbamate. For instance, studies have examined the effects of N-phenyl carbamate herbicides on plant cells, providing insights into their impact on mitosis and microtubule organizing centers (A. Yemets et al., 2003). Furthermore, research into phenyl thiazolyl urea and carbamate derivatives has discovered new inhibitors of bacterial cell-wall biosynthesis, highlighting their potential in combating antibiotic-resistant bacteria (G. Francisco et al., 2004).
Enzymatic Inhibition Studies
Studies on phenyl carbamates, including those structurally similar to phenyl N-(3,4-dimethoxyphenethyl)carbamate, have revealed their role in inhibiting enzymes like butyrylcholinesterase, relevant for treating Alzheimer's disease. The effects of substituents on carbamates in enzyme inhibition were analyzed, providing deeper understanding of their biochemical interactions (G. Lin et al., 2005).
properties
IUPAC Name |
phenyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERUHWZMHJWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)OC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358327 | |
Record name | phenyl N-(3,4-dimethoxyphenethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
84354-07-4 | |
Record name | phenyl N-(3,4-dimethoxyphenethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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